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Compound of Interest

Compound Name: Spiro[3.4]octan-2-one

Cat. No.: B3041920 Get Quote

In the landscape of modern medicinal chemistry and materials science, the pursuit of novel

molecular architectures that offer precise three-dimensional control is paramount. Spirocyclic

compounds, characterized by two rings sharing a single common atom, have emerged as

privileged scaffolds.[1][2] Their inherent conformational rigidity and well-defined exit vectors

provide a powerful tool for optimizing ligand-receptor interactions and fine-tuning

physicochemical properties.[3][4]

The spiro[3.4]octane framework, in particular, represents a versatile and increasingly sought-

after motif. It combines a strained cyclobutane ring with a more flexible cyclopentane ring,

creating a unique topographical and electronic environment. This guide provides an in-depth

analysis of Spiro[3.4]octan-2-one, a foundational member of this class, intended for

researchers, scientists, and drug development professionals seeking to leverage its properties

in their work. We will move beyond a simple recitation of facts to explore the causal

relationships behind its synthesis, reactivity, and characterization, providing field-proven

insights into its practical application.

Molecular Structure and Physicochemical
Properties
The fundamental properties of Spiro[3.4]octan-2-one dictate its behavior in chemical systems.

The spiro-fusion of a cyclobutanone and a cyclopentane ring introduces significant ring strain,

which is a key determinant of its reactivity.
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Caption: 2D structure of Spiro[3.4]octan-2-one.

A summary of its key computed and physical properties is presented below, providing a

baseline for experimental design.

Property Value Source

Molecular Formula C₈H₁₂O PubChem[5]

Molecular Weight 124.18 g/mol PubChem[5]

CAS Number 41463-77-8 Sigma-Aldrich[6]

Physical Form Liquid Sigma-Aldrich

XLogP3 1.7 PubChem[5][7]

Monoisotopic Mass 124.088815 Da PubChem[5][7]

Hazard Statements H227, H315, H319, H335 PubChem[5], Sigma-Aldrich

Note: Hazard statements indicate combustible liquid, skin/eye irritation, and potential

respiratory irritation.[5]

Spectroscopic Characterization: A Validating
System
Unambiguous structural confirmation is the bedrock of chemical research. The spectroscopic

profile of Spiro[3.4]octan-2-one provides a clear fingerprint for its identification and purity

assessment.

Infrared (IR) Spectroscopy
The most diagnostic feature in the IR spectrum is the carbonyl (C=O) stretch. For a typical

acyclic ketone, this absorption appears around 1715 cm⁻¹. However, the incorporation of the

carbonyl group within the strained four-membered cyclobutanone ring causes a significant shift

to a higher frequency.[8] This is a direct consequence of increased s-character in the C-C

bonds of the ring, which stiffens the C=O bond.
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Expected C=O Stretch: ~1780 cm⁻¹ (characteristic of cyclobutanones)

Expected C-H Stretches (sp³): ~2850-3000 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and proton environments within the

molecule.

¹H NMR: The proton spectrum is expected to be complex due to the rigid spirocyclic system,

leading to overlapping multiplets for the methylene protons.

Protons α to carbonyl (on cyclobutanone): Expected to be the most downfield of the aliphatic

protons (~2.5-3.0 ppm) due to the electron-withdrawing effect of the carbonyl group.

Other cyclobutane and cyclopentane protons: A complex series of multiplets expected in the

range of ~1.5-2.4 ppm.

¹³C NMR: The carbon spectrum provides clear, distinct signals for each unique carbon atom.

Carbonyl Carbon (C=O): Highly deshielded, appearing significantly downfield (~200-215

ppm).[8]

Spiro Carbon: A quaternary carbon, expected to have a unique chemical shift, typically

around 40-60 ppm.

Carbons α to carbonyl: Deshielded relative to other aliphatic carbons (~40-50 ppm).

Other Aliphatic Carbons: Signals expected in the typical aliphatic region (~20-40 ppm).
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Spectroscopic Data

(Predicted)
Key Diagnostic Signals Causality

IR Spectroscopy
Strong absorption at ~1780

cm⁻¹

Ring strain in the four-

membered ring increases the

energy (frequency) of the C=O

bond vibration.[8]

¹H NMR Spectroscopy Multiplets at ~2.5-3.0 ppm

Protons adjacent to the

electron-withdrawing carbonyl

group are deshielded.

¹³C NMR Spectroscopy Signal at ~200-215 ppm

The carbonyl carbon is in a

highly electron-deficient

environment, causing a large

downfield chemical shift.[8][9]

Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and can provide structural

information through fragmentation patterns.

Molecular Ion (M⁺): Expected at m/z = 124.

Key Fragmentation: Likely involves cleavage of the cyclobutane ring, such as α-cleavage or

McLafferty rearrangement if sterically feasible, though the latter is less common in such rigid

systems.

Synthesis Methodologies
The construction of the spiro[3.4]octane framework can be approached through several

strategic pathways. The choice of method is often dictated by the availability of starting

materials and the desired scale of the reaction. A common conceptual approach involves the

formation of one ring onto a pre-existing carbocycle.
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Preparation Core Reaction Purification & Analysis

Starting Materials
(e.g., Cyclopentanone derivative)

Annulation Strategy
(e.g., [2+2] Cycloaddition) Crude Spiro[3.4]octan-2-one Aqueous Workup Column Chromatography Spectroscopic Analysis

(NMR, IR, MS) Pure Product

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of Spiro[3.4]octan-2-one.

Protocol: Intramolecular Cyclization Approach
This protocol describes a plausible and robust laboratory-scale synthesis starting from a readily

available cyclopentane derivative. This method is self-validating as the progress and final

product can be rigorously checked at each stage using standard analytical techniques.

Objective: To synthesize Spiro[3.4]octan-2-one via intramolecular cyclization of a suitable

cyclopentane-based precursor.

Materials:

1-(3-chloropropyl)cyclopentane-1-carbonitrile

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

Dry Tetrahydrofuran (THF)

Hydrochloric acid (HCl), 3 M aqueous solution

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO₃)

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography

Hexanes/Ethyl Acetate solvent system

Procedure:

Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert nitrogen

atmosphere, add 200 mL of dry THF. Cool the flask to -78 °C using a dry ice/acetone bath.

Deprotonation: Slowly add 1.1 equivalents of LDA solution to the stirred THF. After 15

minutes, add a solution of 1 equivalent of 1-(3-chloropropyl)cyclopentane-1-carbonitrile in 50

mL of dry THF dropwise over 30 minutes. The causality here is critical: LDA is a strong, non-

nucleophilic base that selectively deprotonates the carbon alpha to the nitrile, generating a

carbanion without attacking the nitrile group itself.

Intramolecular Cyclization: Allow the reaction mixture to slowly warm to room temperature

and stir overnight (approx. 16 hours). The generated carbanion will act as an intramolecular

nucleophile, displacing the chloride on the propyl chain to form the four-membered ring.

Hydrolysis and Ketone Formation: Cool the reaction mixture to 0 °C and slowly add 100 mL

of 3 M HCl. This step quenches the reaction and initiates the hydrolysis of the intermediate

imine (formed from the nitrile) to the desired ketone. Stir vigorously at room temperature for

4 hours.

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times

with 100 mL portions of diethyl ether. Combine the organic layers.

Washing: Wash the combined organic layers sequentially with 100 mL of saturated NaHCO₃

solution (to neutralize excess acid) and 100 mL of brine (to remove water).

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil by flash column chromatography on silica gel,

eluting with a gradient of hexanes and ethyl acetate (e.g., 95:5). The fractions containing the

pure product can be identified by thin-layer chromatography (TLC).
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Characterization: Confirm the identity and purity of the collected fractions using ¹H NMR, ¹³C

NMR, and IR spectroscopy as described in Section 2.

Chemical Reactivity
The reactivity of Spiro[3.4]octan-2-one is dominated by the electrophilic nature of the carbonyl

carbon and the inherent strain of the cyclobutane ring.

Nucleophilic Addition
Like all ketones, the primary mode of reactivity is nucleophilic addition to the carbonyl carbon.

[10][11] The partial positive charge on the carbonyl carbon makes it a target for a wide range of

nucleophiles. Aldehydes are generally more reactive than ketones due to both steric and

electronic factors.[12][13]

Caption: General mechanism of nucleophilic addition to Spiro[3.4]octan-2-one.

Mechanism: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-

bond and pushing electrons onto the oxygen. This forms a tetrahedral alkoxide intermediate.

[10] Subsequent protonation (typically during aqueous workup) yields the tertiary alcohol

product.

Stereochemistry: The carbonyl face is trigonal planar. Attack of a nucleophile can occur from

either face. In this achiral molecule, this leads to a racemic mixture if the addition creates a

new stereocenter.

Common Nucleophiles: Grignard reagents (R-MgBr), organolithium reagents (R-Li), cyanide

(CN⁻), and hydride reagents (e.g., NaBH₄, LiAlH₄) are all effective for addition reactions.

Acid-Catalyzed Rearrangements
The presence of ring strain makes spiroketones susceptible to rearrangements under acidic

conditions.[14] Protonation of the carbonyl oxygen can be followed by a shift of one of the

spiro-carbon's C-C bonds to the adjacent carbocation, a process that can lead to ring

expansion or contraction. This reactivity pathway offers a route to more complex polycyclic

systems. The pinacol rearrangement is a classic example of such an acid-catalyzed process in

1,2-diols, which can be formed from the ketone.[15]
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Applications in Research and Drug Discovery
The spiro[3.4]octane scaffold is not merely a chemical curiosity; it is a valuable building block

for creating molecules with significant biological potential. Its rigid three-dimensional structure

is highly desirable in drug design.[3][16]

Bioisosteric Replacement: The spiro[3.4]octane unit can serve as a rigid, non-aromatic

bioisostere for commonly used groups like phenyl or tert-butyl. This allows for exploration of

new chemical space while maintaining key binding interactions.

Improved Physicochemical Properties: Incorporating spirocyclic centers often increases the

fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ is correlated with

improved solubility, better metabolic stability, and a higher likelihood of clinical success.[4]

Novel Scaffolds: The unique geometry of spirocycles allows for the creation of novel

molecular shapes that can target protein binding sites inaccessible to more "flat" molecules.

[3] Several aza- and oxa-spiro[3.4]octane derivatives have been synthesized and explored

as multifunctional modules in drug discovery programs.[16][17][18][19]

Conclusion
Spiro[3.4]octan-2-one is a foundational molecule that embodies the structural and chemical

principles of strained spirocyclic systems. Its properties are a direct result of the interplay

between the strained four-membered ring and the more flexible five-membered ring, centered

around a quaternary spiro-carbon. A thorough understanding of its spectroscopic signature is

essential for its unambiguous identification, while knowledge of its synthesis and reactivity—

particularly nucleophilic addition and potential for rearrangement—allows for its strategic

deployment in the synthesis of more complex and valuable molecules. For professionals in

drug discovery and materials science, the spiro[3.4]octane core represents a powerful tool for

imparting conformational rigidity and exploring novel three-dimensional chemical space,

ultimately accelerating the development of next-generation chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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